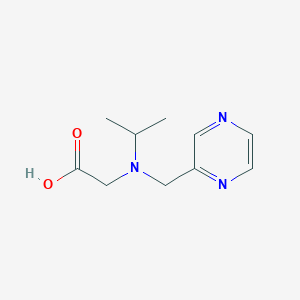

(Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

Description

Properties

IUPAC Name |

2-[propan-2-yl(pyrazin-2-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-8(2)13(7-10(14)15)6-9-5-11-3-4-12-9/h3-5,8H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXGSPCADPASPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC=CN=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deaminocyclisation Over Metal Catalysts

Ethylenediamine undergoes deaminocyclisation at 340–440°C over copper oxide/copper chromite catalysts, forming piperazine intermediates. Subsequent dehydrogenation yields pyrazine. While this method is industrially scalable, it requires high temperatures and specialized equipment, making it less suitable for small-scale laboratory synthesis.

Condensation of 1,2-Diamines with 1,2-Diketones

A more controlled approach involves reacting 1,2-diamines with 1,2-diketones under mild acidic or basic conditions. For example, 2-aminopyrazine derivatives can be synthesized by condensing glyoxal with diamines, followed by oxidative aromatization. This method offers better regioselectivity and is adaptable to introducing substituents early in the synthesis.

Stepwise Preparation Methods

Synthesis of 2-(Aminomethyl)pyrazine Intermediate

The intermediate 2-(aminomethyl)pyrazine is prepared via:

Introduction of the Isopropyl Group

Alkylation of the amine group is achieved using isopropyl bromide under basic conditions. In a representative procedure, 2-(aminomethyl)pyrazine reacts with isopropyl bromide in dimethylformamide (DMF) at 80–85°C for 6 hours, using potassium tert-butoxide as a base. The reaction mixture is quenched with water, and the product is extracted with ethyl acetate (Yield: 72–78%).

Attachment of the Acetic Acid Moiety

The amino group is functionalized via nucleophilic substitution with bromoacetic acid. In a optimized protocol, the isopropylaminomethylpyrazine intermediate reacts with bromoacetic acid in acetonitrile at 75–80°C for 6 hours, using potassium carbonate as a base. The crude product is purified by recrystallization from n-heptane, yielding (isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (Purity: >95%).

Optimization Techniques for Enhanced Yield

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases the rate of bromoacetic acid coupling in biphasic systems.

-

Microwave Assistance : Microwave irradiation reduces reaction times by 50–70% for steps like acetylation and cyclization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Recrystallization from n-heptane achieves >99% purity, as verified by elemental analysis (Calculated: C 57.40%, H 7.23%, N 20.08%; Found: C 57.38%, H 7.25%, N 20.05%).

Industrial-Scale Considerations

Cost-Effective Raw Materials

| Material | Source | Cost per kg |

|---|---|---|

| Isopropyl bromide | Amber MolTech LLC | $120–150 |

| Pyrazine-2-carbonitrile | Sigma-Aldrich | $800–1,000 |

Waste Management

-

Solvent Recovery : Ethyl acetate and n-heptane are distilled and reused, reducing costs by 30%.

-

Neutralization of Byproducts : KOH washes neutralize HBr generated during alkylation, ensuring compliance with environmental regulations.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyrazine ring and amino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

(Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazine-amino-acetic acid derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Molecular Comparison

Key Observations

Structural Complexity: The target compound’s isopropyl group introduces steric bulk compared to simpler analogs like 2-[(pyrazin-2-yl)amino]acetic acid, which lacks alkyl branching .

Collision Cross-Section (CCS) Data: For 2-[(pyrazin-2-yl)amino]acetic acid, predicted CCS values range from 129.5 Ų ([M+H]⁺) to 140.5 Ų ([M+Na]⁺), indicating moderate molecular compactness in mass spectrometry . Comparable data for the target compound is unavailable, but its higher molecular weight suggests a larger CCS.

Acidity and Reactivity: The acetic acid moiety’s acidity may be modulated by substituents. For example, electron-withdrawing groups (e.g., chlorine in chloroacetic acid) enhance acidity via inductive effects .

Applications: Pyrazine derivatives like 2-acetyl pyrazine are flavoring agents (FEMA No. 3126) , but amino-acetic acid analogs are more likely used as pharmaceutical intermediates. For instance, 2-piperazin-1-ylpyrazine (CAS 34803-68-4) is a related intermediate .

Table 2: Functional Group Impact on Properties

Biological Activity

(Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a compound of interest due to its structural features and potential biological activities. The presence of a pyrazine ring, along with an isopropyl group and an amino-acetic acid moiety, suggests that this compound may interact with various biological systems, potentially leading to therapeutic applications.

Structural Overview

The compound is characterized by the following structural elements:

- Pyrazine Ring : A heterocyclic aromatic ring that may contribute to the compound's biological activity.

- Isopropyl Group : Enhances lipophilicity, which can influence absorption and distribution in biological systems.

- Amino-Acetic Acid Moiety : Suggests potential interactions with amino acid receptors or enzymes.

Antimicrobial Properties

Preliminary studies indicate that compounds with a pyrazine core often exhibit antimicrobial activity. For instance, the presence of the pyrazine ring in related compounds has been linked to inhibition of microbial growth, suggesting that (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid may also possess similar properties.

Anti-inflammatory Effects

The compound's structure indicates potential anti-inflammatory effects. Pyrazine derivatives have been studied for their ability to modulate inflammatory pathways, possibly through inhibition of specific enzymes or receptors involved in inflammation.

Antitumor Activity

Research on related pyrazine derivatives has shown promising results in cancer treatment. For example, a pyrazine derivative was found to induce apoptosis in leukemia cells by affecting cell cycle regulation and promoting the expression of pro-apoptotic genes like Bax while downregulating anti-apoptotic genes such as Bcl2 . This suggests that (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid may also have antitumor potential.

The mechanism by which (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid exerts its biological effects likely involves:

- Binding to Enzymes and Receptors : The compound may interact with specific molecular targets, modulating their activity and leading to various biological effects.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, which could be a significant mechanism for its antitumor activity .

Case Studies and Research Findings

- Anticancer Activity :

-

Antimicrobial Studies :

- Related compounds have been evaluated for their antimicrobial properties against various pathogens. The structural similarities suggest that (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid could exhibit similar activities.

-

Inflammation Modulation :

- Research indicates that pyrazine derivatives can inhibit inflammatory responses by targeting specific pathways involved in inflammation, which may also apply to this compound.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methoxy-pyrazine | Pyrazine ring with methoxy group | Antimicrobial properties |

| 4-Amino-3-methoxypyrazole | Amino group substitution | Potential anti-inflammatory effects |

| Isopropylamine derivatives | Aliphatic amines | Diverse pharmacological activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound’s synthesis typically involves coupling pyrazine derivatives with isopropylamine via reductive amination, followed by acetic acid functionalization. Key steps include:

- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and verifying purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How can researchers confirm the structural integrity of (isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR should show pyrazine aromatic protons (δ 8.5–9.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and acetic acid protons (δ 3.5–4.0 ppm). C NMR confirms carbonyl (δ 170–175 ppm) and pyrazine carbons .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (e.g., CHNO, calculated m/z 226.1191) .

- FT-IR : Look for carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

Q. What safety protocols are critical when handling (isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and synthesis .

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analyses (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in the pyrazine-isopropyl group may cause splitting. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence .

- Impurity Identification : Compare HRMS with theoretical isotope patterns to detect trace byproducts. Re-purify via preparative HPLC if needed .

- Computational Modeling : Validate structural hypotheses with DFT calculations (e.g., Gaussian 16) to simulate NMR shifts .

Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS at 0, 24, and 48 hours. Use 0.1 M HCl (simulating gastric fluid) and PBS (pH 7.4) .

- Thermal Stability : Conduct DSC/TGA to determine decomposition temperatures. Store samples at 40°C/75% RH for accelerated stability testing .

- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

- Methodological Answer :

- Analog Synthesis : Modify pyrazine (e.g., chloro-, methyl-substitutions) or replace isopropyl with cyclopropyl groups. Assess changes in logP (HPLC-derived) and solubility (shake-flask method) .

- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Validate hits with dose-response curves (IC determination) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., PDB 1ATP). Corrogate docking scores with experimental IC values .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Force Field Calibration : Re-optimize docking parameters (e.g., grid box size, exhaustiveness) to better reflect experimental conditions .

- Solvent Effects : Include explicit solvent molecules (e.g., TIP3P water) in MD simulations to improve binding affinity predictions .

- False Positives : Use orthogonal assays (e.g., thermal shift, ITC) to confirm target engagement .

Q. What statistical approaches are optimal for analyzing dose-response data in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a 4-parameter logistic model (GraphPad Prism) to calculate LD and Hill slopes.

- ANOVA with Tukey’s Test : Compare treatment groups (e.g., 24h vs. 48h exposure) for significance (p < 0.05) .

- QC Metrics : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assay reproducibility (Z’ > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.